Bromocyclopropane
Overview
Description
Bromocyclopropane is an organic compound with the molecular formula C₃H₅Br. It is a brominated derivative of cyclopropane, characterized by a three-membered ring structure with a bromine atom attached to one of the carbon atoms. This compound is of interest due to its reactivity and its role as an intermediate in various chemical syntheses .
Mechanism of Action
Bromocyclopropane, also known as Cyclopropyl bromide, is an organobromine compound with the chemical formula C3H5Br . It is a member of the haloalkane family .
Target of Action
This compound has been shown to have receptor activity against 5-membered heteroaryl compounds . The clinical relevance of this interaction is currently unknown .
Mode of Action
It is known to interfere with the production of prostaglandins and nitric oxide , which are important for various physiological processes including inflammation and vasodilation.
Biochemical Pathways
This compound is involved in several biochemical pathways. It can react with magnesium to form cyclopropylmagnesium bromide, a Grignard reagent . This reaction only yields about 25–30% of the grignard reagent, with nearly as much cyclopropane formed by alternate reactions on the metal surface .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in chloroform and methanol .
Result of Action
It is known that the compound can isomerize on heating to produce 1-bromopropene and 3-bromopropene .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a flammable liquid that causes skin irritation and serious eye irritation . Its storage temperature is recommended to be 2-8°C . Furthermore, the compound’s reactivity can be influenced by the presence of other substances, such as magnesium .
Biochemical Analysis
Biochemical Properties
It is known that Bromocyclopropane can react with magnesium to form a Grignard reagent, although this reaction is not highly efficient . The nature of its interactions with enzymes, proteins, and other biomolecules remains largely unexplored.
Molecular Mechanism
It is known that this compound can undergo isomerization when heated to produce 1-bromopropene and 3-bromopropene . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be discovered.
Preparation Methods
Bromocyclopropane can be synthesized through several methods:
Hunsdiecker Reaction: This method involves the reaction of silver cyclopropanecarboxylate with bromine in dichlorodifluoromethane at low temperatures, yielding this compound.
Cyclopropanation of Alkenes: Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of an organosilicon reductant can produce this compound.
Decomposition of Peroxides: The decomposition of the peroxide of cyclopropanecarboxylic acid in the presence of carbon tetrabromide also yields this compound.
Industrial production methods typically involve the Hunsdiecker reaction due to its relatively straightforward procedure and moderate yields.
Chemical Reactions Analysis
Bromocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of more complex cyclopropane derivatives.
Cyclopropanation Reactions: This compound can be used in cyclopropanation reactions to form cyclopropyl derivatives.
Common reagents used in these reactions include bases, organometallic reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bromocyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Development: This compound is used in the development of drugs due to its ability to form stable cyclopropyl groups, which are important in medicinal chemistry.
Material Science: It is used in the production of cyclopropyl boric acid and other materials.
Comparison with Similar Compounds
Bromocyclopropane can be compared with other halogenated cyclopropanes, such as chlorocyclopropane and iodocyclopropane. While all these compounds share the cyclopropane ring structure, their reactivity differs due to the nature of the halogen atom attached:
Chlorocyclopropane: Less reactive than this compound due to the stronger carbon-chlorine bond.
Iodocyclopropane: More reactive than this compound due to the weaker carbon-iodine bond.
This compound is unique in its balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
bromocyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXYJYDRLBPHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063418 | |
Record name | Cyclopropane, bromo- | |
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Molecular Weight |
120.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclopropyl bromide | |
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CAS No. |
4333-56-6 | |
Record name | Bromocyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4333-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopropane, bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333566 | |
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Record name | Bromocyclopropane | |
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Record name | Cyclopropane, bromo- | |
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Record name | Cyclopropane, bromo- | |
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Record name | Bromocyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.160 | |
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Q1: What is the molecular formula and weight of bromocyclopropane?
A1: this compound (also known as cyclopropyl bromide) has the molecular formula C3H5Br and a molecular weight of 120.98 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Extensive spectroscopic data, including infrared, Raman, and mass spectra, have been reported for this compound. Key findings include the assignment of all 21 normal modes of vibration. [] Additionally, studies have analyzed its dissociative ionization and Coulomb explosion patterns using time-of-flight mass spectrometry and imaging techniques. []
Q3: How does this compound behave under shockwave conditions?
A3: Research suggests that this compound may be a candidate for shock-induced reaction studies. [] Further research is needed to understand its behavior and potential reactions under such extreme conditions.
Q4: Can this compound be used in the synthesis of cyclopropenes?
A4: Yes, bromocyclopropanes can be converted to cyclopropenes via a base-assisted 1,2-elimination reaction. Using a catalytic amount of 18-crown-6 in ethereal solvents has been shown to improve yields, particularly for hydrophilic cyclopropenes. [, ]
Q5: How can this compound be used in the synthesis of medium-sized rings?
A5: Bromocyclopropanes can be transformed into medium-sized rings through an intriguing process. First, they are converted in situ to cyclopropenes. Then, an intramolecular nucleophilic addition to the cyclopropene takes place. This exo-trig cyclization occurs with high diastereoselectivity, yielding cis-fused bicyclic products with ring sizes ranging from 7 to 10 members. []
Q6: Have there been any computational studies on this compound complexes?
A6: Yes, density functional theory (DFT) calculations have been employed to study hydrogen-bonded complexes of pentachlorocyclopropane with various bases. [] These studies, focusing on C-H---N hydrogen bonds, showed good agreement between theoretical calculations and experimental observations. While not directly on this compound, this research highlights the applicability of computational methods for studying related cyclopropane derivatives.
Q7: How do substituents on this compound affect its reactivity?
A7: Research indicates that the presence and nature of substituents significantly impact the reactivity of this compound. For instance, geminal dibromocyclopropanes attached to 6-, 7-, or 8-membered rings readily convert to their geminal endo-lithio-exo-bromo derivatives upon treatment with butyllithium at -95°C. [, ] This reactivity is further influenced by the specific substituents and reaction conditions.
Q8: How does the stereochemistry of this compound influence its reactions?
A8: The stereochemistry of this compound plays a crucial role in determining reaction outcomes. For example, studies on the formal nucleophilic substitution of bromocyclopropanes with various nucleophiles highlight the impact of stereochemistry on diastereoselectivity. [, , , ] Control over stereochemistry allows access to specific diastereomers of cyclopropyl derivatives, showcasing its importance in synthetic applications.
Q9: Is there information available regarding the stability of this compound under different conditions?
A9: While specific stability data for this compound might require further investigation, related studies provide insights. For instance, lithium cyclopropyl(phenylthio)cuprate, a reagent derived from this compound, exhibits greater stability compared to lithium dicyclopropylcuprate, which tends to decompose upon prolonged storage at -78 °C. [] This suggests that the stability of this compound derivatives can be influenced by the nature of the substituents and the surrounding chemical environment.
A9: The provided research articles primarily focus on the synthesis and reactivity of this compound and its derivatives. As such, information pertaining to pharmacological properties like PK/PD, efficacy, toxicity, and drug delivery is not available within the scope of these studies. Further research is needed to explore these aspects.
Q10: What analytical methods are used to characterize this compound and its derivatives?
A12: Various analytical techniques are employed to characterize this compound and its reaction products. Gas chromatography (GC) proves valuable in analyzing the composition of reaction mixtures, as demonstrated in studies on Grignard reagent formation and thermal rearrangements. [, ] X-ray analysis has been utilized to determine the crystal structures of brominated cyclopropane derivatives. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, serves as a powerful tool for elucidating the structure and stereochemistry of these compounds. [, ] Additionally, infrared (IR) spectroscopy contributes to understanding the vibrational modes and functional groups present in these molecules. [, ]
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